(2-Bromo-5-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Bromo-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a cyclopropyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with the aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and sodium periodate.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Aryl Compounds: Formed from nucleophilic substitution of the bromine atom.
Scientific Research Applications
(2-Bromo-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Bromo-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for further cycles.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: The parent compound without the bromine and cyclopropyl substitutions.
3-Formylphenylboronic Acid: A derivative with a formyl group at the 3-position.
4-Formylphenylboronic Acid: A derivative with a formyl group at the 4-position.
Uniqueness
(2-Bromo-5-cyclopropylphenyl)boronic acid is unique due to its specific substitutions, which impart distinct reactivity and selectivity in chemical reactions. The presence of the bromine atom allows for further functionalization, while the cyclopropyl group can influence the steric and electronic properties of the molecule.
Properties
Molecular Formula |
C9H10BBrO2 |
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Molecular Weight |
240.89 g/mol |
IUPAC Name |
(2-bromo-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BBrO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2 |
InChI Key |
BZMNSOALABHZSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)Br)(O)O |
Origin of Product |
United States |
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